2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using different solvents, catalysts, and reaction temperatures .
Chemical Reactions Analysis
2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules and functionalized ligands . In biology and medicine, it has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment . Additionally, it has been explored as a ligand for adenosine receptors, which are involved in various physiological processes . Its unique structure also makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, as a ligand for adenosine receptors, it modulates receptor activity by binding to the receptor’s active site, influencing various signaling pathways .
Comparison with Similar Compounds
2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-D]pyrimidine derivatives and other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. For example, some derivatives may exhibit higher potency as CDK2 inhibitors, while others may have better selectivity for adenosine receptors . The unique combination of the biphenylyloxy methyl group in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits .
Properties
Molecular Formula |
C19H14N6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(4-phenylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H14N6O/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)26-11-17-22-19-16-10-21-23-18(16)20-12-25(19)24-17/h1-10,12H,11H2,(H,21,23) |
InChI Key |
FIZLFBHQFKFLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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